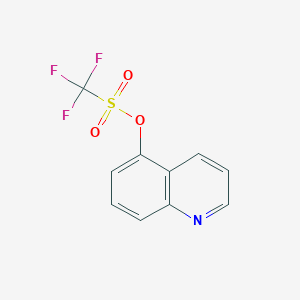

5-Quinolyl trifluoromethanesulfonate

描述

5-Quinolyl trifluoromethanesulfonate is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular formula of 5-Quinolyl trifluoromethanesulfonate is C10H6F3NO3S . The structure of the compound was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .科学研究应用

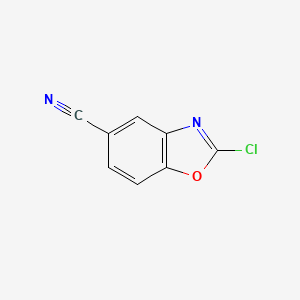

Cyclisation Reactions

Trifluoromethanesulfonic acid is noted for its efficacy in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process highlights the versatility of sulfonamide groups in terminating cationic cascades, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).

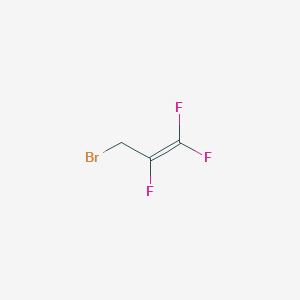

C-H Trifluoromethylation

A groundbreaking protocol for the selective remote C-H trifluoromethylation of 8-aminoquinoline scaffolds at the C5-position has been developed. This method uses sodium trifluoromethanesulfinate (CF3SO2Na) under visible light irradiation without an external photocatalyst, demonstrating a broad substrate scope and generating various 5-trifluoromethylated quinolines efficiently. The process's effectiveness is enhanced by the electronic effect of the CF3 group, making trifluoromethylation more efficient under photo-irradiation conditions (Zhao et al., 2018).

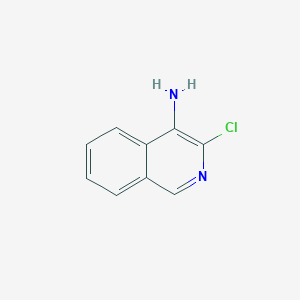

Domino Hydroarylation/Cycloisomerization Reactions

Silver trifluoromethanesulfonate catalyzes domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes, offering an efficient access to the indolylpyranoquinoline scaffold. This method allows for the generation of (hetero)aryl-functionalized pyranoquinolines, showcasing the catalyst's ability to facilitate complex transformations leading to structurally diverse quinoline derivatives (Bontemps et al., 2016).

未来方向

The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .

属性

IUPAC Name |

quinolin-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKYCSNVTXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467001 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Quinolyl trifluoromethanesulfonate | |

CAS RN |

177734-78-0 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)